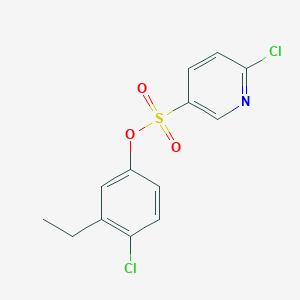
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate, also known as CEPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a sulfonated pyridine derivative that is commonly used in the synthesis of other chemical compounds. In
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. Studies have shown that 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate can inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate can have various biochemical and physiological effects. 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has been shown to exhibit antimicrobial activity against certain bacteria and fungi. 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for use in research. Additionally, 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has been shown to have a wide range of potential applications, making it a versatile compound for use in various fields. However, 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects on human health are not well studied.
Direcciones Futuras
There are many future directions for research involving 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate. One direction is to further explore its potential as an inhibitor of enzymes involved in various physiological processes. Another direction is to investigate its potential as an antimicrobial and anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate and its effects on human health.
Métodos De Síntesis
The synthesis of 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate involves the reaction between 4-chloro-3-ethylphenol and 6-chloropyridine-3-sulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate compound is then purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has been used in scientific research for various applications, such as in the synthesis of other chemical compounds and as a reagent in chemical reactions. 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has also been studied for its potential use as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, 4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate has been explored for its antimicrobial and anticancer properties.
Propiedades
IUPAC Name |
(4-chloro-3-ethylphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-2-9-7-10(3-5-12(9)14)19-20(17,18)11-4-6-13(15)16-8-11/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADDARZUYILEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OS(=O)(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethylphenyl 6-chloropyridine-3-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


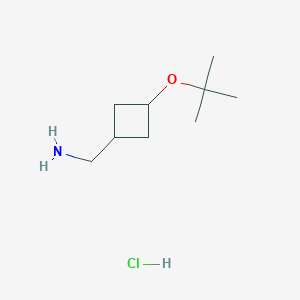
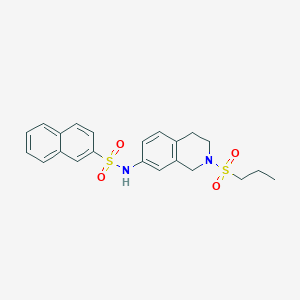
amine](/img/structure/B2589863.png)
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
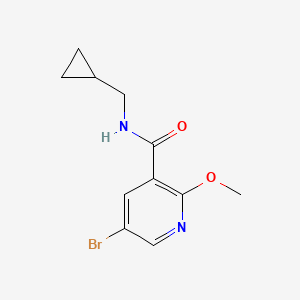

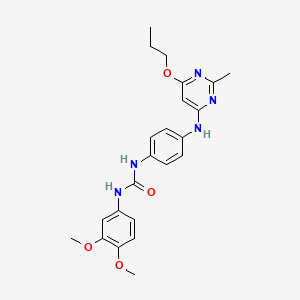
![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)
![N-(4-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2589874.png)
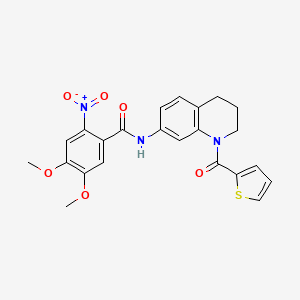
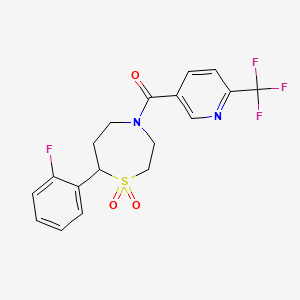

![5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2589879.png)